molecular formula C21H22N2O5 B11606292 ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate

ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate

Cat. No.: B11606292
M. Wt: 382.4 g/mol
InChI Key: CBPALDDKEDMHFD-SSDVNMTOSA-N
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Description

Ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate is a complex organic compound with a unique structure that includes a phenoxyacetate group and a hexahydro-2H-4,7-ethanoisoindol-2-yl moiety

Preparation Methods

The synthesis of ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hexahydro-2H-4,7-ethanoisoindol-2-yl moiety: This can be achieved through the reaction of a suitable dicarboxylic acid with an amine, followed by cyclization.

    Introduction of the phenoxyacetate group: This involves the reaction of the intermediate with ethyl bromoacetate in the presence of a base to form the desired ester.

    Final condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde to form the imino group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imino groups, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions .

Scientific Research Applications

Ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Ethyl (4-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}phenoxy)acetate can be compared with similar compounds, such as:

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 2-[4-[(E)-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)iminomethyl]phenoxy]acetate

InChI

InChI=1S/C21H22N2O5/c1-2-27-17(24)12-28-16-9-3-13(4-10-16)11-22-23-20(25)18-14-5-6-15(8-7-14)19(18)21(23)26/h3-6,9-11,14-15,18-19H,2,7-8,12H2,1H3/b22-11+

InChI Key

CBPALDDKEDMHFD-SSDVNMTOSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=C(C=C1)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4

Origin of Product

United States

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